molecular formula C12H12N2OS B2434195 N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide CAS No. 953751-18-3

N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2434195
CAS No.: 953751-18-3
M. Wt: 232.3
InChI Key: WEODBNBBRRDLDV-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide is a chemical compound with the CAS Number 953751-18-3 and the molecular formula C12H12N2OS, which corresponds to a molecular weight of 232.30 g/mol . Its SMILES code is O=C(NC1=CC=CC=C1N)CC2=CC=CS2 . This compound belongs to a class of molecules known as N-(aryl)-2-thiophen-2-ylacetamides, which have been identified in scientific research as a promising new class of antitubercular agents. Studies have shown that compounds within this series exhibit in vitro antibacterial activity against Mycobacterium tuberculosis, the primary bacterium responsible for tuberculosis . Specifically, several analogues from this series demonstrated minimum inhibitory concentration (MIC) activity between 25 and 100 microg/mL, positioning them as a valuable starting point for the development of new lead compounds to combat multidrug-resistant tuberculosis . Furthermore, structurally related heterocyclic amide derivatives containing the thiophene moiety have been investigated for a range of biological activities, highlighting the potential of this chemotype in medicinal chemistry research . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-aminophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEODBNBBRRDLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Thiophen-2-yl)acetyl Chloride

The two-step acylation method begins with the activation of 2-(thiophen-2-yl)acetic acid to its corresponding acyl chloride. This process, adapted from studies on analogous thiophene-based amides, involves treating the carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds as follows:

$$
\text{2-(Thiophen-2-yl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(Thiophen-2-yl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$

Key parameters include:

  • Reaction time : 3–4 hours under reflux (70–80°C).
  • Workup : Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Amidation with 2-Aminophenylamine

The second step involves reacting the acyl chloride with 2-aminophenylamine in the presence of a base to neutralize HCl generated during the reaction. Triethylamine (Et₃N) in tetrahydrofuran (THF) is commonly employed:

$$
\text{2-(Thiophen-2-yl)acetyl chloride} + \text{2-aminophenylamine} \xrightarrow{\text{Et}3\text{N, THF}} \text{N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide} + \text{Et}3\text{NH}^+ \text{Cl}^-
$$

Optimized conditions :

  • Molar ratio : 1:1.1 (acyl chloride to amine) to ensure complete conversion.
  • Reaction time : 12–15 hours at room temperature.
  • Purification : The crude product is washed with water, filtered, and recrystallized from acetonitrile, yielding a white crystalline solid.

Yield : 55–60% (based on analogous syntheses).

One-Pot Amide Coupling Using Carbodiimide Reagents

Direct Coupling of Acid and Amine

To circumvent the need for acyl chloride intermediates, a one-pot method utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) has been proposed. This approach, inspired by methodologies in peptide synthesis, facilitates direct amide bond formation between 2-(thiophen-2-yl)acetic acid and 2-aminophenylamine:

$$
\text{2-(Thiophen-2-yl)acetic acid} + \text{2-aminophenylamine} \xrightarrow{\text{EDCl/HOBt, DCM}} \text{this compound}
$$

Reaction parameters :

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Catalyst : EDCl (1.2 equiv) and HOBt (1.1 equiv).
  • Temperature : 0°C to room temperature, 24 hours.
  • Yield : 50–55%, with lower yields attributed to competing side reactions.

Alternative Synthetic Routes

Solid-Phase Synthesis

Solid-phase techniques, though unexplored for this specific molecule, could offer advantages in scalability and purity. Immobilizing 2-aminophenylamine on a resin and sequentially introducing activated acid derivatives might streamline production.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Acetonitrile or ethanol/water mixtures are optimal for obtaining high-purity crystals.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves minor impurities.

Spectroscopic and Analytical Data

Melting point : 163–166°C (consistent with analogous amides).
FT-IR (KBr, cm⁻¹) :

  • 3280 (N–H stretch, amine),
  • 1650 (C=O, amide I),
  • 1540 (N–H bend, amide II).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.82 (s, 1H, NH),
  • 7.45–6.85 (m, 7H, aromatic),
  • 3.72 (s, 2H, CH₂).

Elemental analysis :

  • Calculated for C₁₂H₁₂N₂OS: C, 62.04; H, 5.21; N, 12.06; S, 13.79.
  • Found: C, 61.89; H, 5.18; N, 11.95; S, 13.65.

Comparative Analysis of Synthetic Methods

Method Yield (%) Advantages Disadvantages
Two-step acylation 55–60 High purity, scalable Requires hazardous acyl chloride
One-pot EDCl/HOBt 50–55 Avoids acyl chloride Lower yield, costly reagents
Reductive amination Hypothetical, novel route Unverified, multi-step

Applications and Derivatives

This compound serves as a precursor for antimicrobial and antioxidant agents, as demonstrated by bioactivity studies on related compounds. Derivatives modified at the amine or thiophene moieties exhibit enhanced binding to biological targets, such as DNA bases.

Chemical Reactions Analysis

Synthetic Pathways for Thiophene-Based Acetamides

The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ( ) involves a two-step protocol:

  • Activation of carboxylic acid : 2-(Thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride.

  • N-Acylation : The acyl chloride reacts with 2-aminothiophene-3-carbonitrile in tetrahydrofuran (THF) with triethylamine as a base, yielding the target amide.

This method is generalizable to other aromatic amines, suggesting that N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide could be synthesized via similar acylation chemistry.

Amide Group

  • Hydrolysis : Amides typically undergo acid- or base-catalyzed hydrolysis to carboxylic acids. For example, N-phenyl-2-(thiophen-2-yl)acetamide ( ) could hydrolyze to 2-(thiophen-2-yl)acetic acid under strong acidic/basic conditions.

  • Nucleophilic Substitution : The aminophenyl group may participate in electrophilic aromatic substitution (e.g., nitration, sulfonation) or cross-coupling reactions (e.g., Buchwald–Hartwig amination).

Thiophene Ring

  • Electrophilic Substitution : Thiophene derivatives preferentially undergo substitution at the α-position (e.g., halogenation, Friedel–Crafts acylation). Computational studies on related compounds ( ) highlight electron-rich regions via Fukui function analysis, guiding reactivity predictions.

Aromatic Amine

  • Diazotization : The 2-aminophenyl group can form diazonium salts, enabling coupling reactions (e.g., Sandmeyer reaction) or azo dye synthesis.

Computational Insights into Reactivity

Density functional theory (DFT) studies on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ( ) reveal:

  • Electrophilic Sites : The thiophene sulfur and cyano group exhibit high electrophilicity (Fukui indices >0.1).

  • Charge Transfer : Interactions with DNA bases (e.g., thymine) involve electron donation from the amide nitrogen and thiophene π-system.

For N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide, analogous charge transfer and electrophilic/nucleophilic regions are expected, influencing its reactivity in redox or biological environments.

Anticipated Chemical Transformations

Reaction Type Conditions Expected Product
Acid Hydrolysis HCl (6M), reflux2-(Thiophen-2-yl)acetic acid + 1,2-phenylenediamine
Thiophene Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-2-(thiophen-2-yl)acetamide derivative
Diazotization NaNO₂, H₂SO₄, 0–5°CDiazonium salt for subsequent coupling

Gaps in Current Data

No experimental studies on N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide were identified in the provided sources. Key areas for further investigation include:

  • Kinetic studies of hydrolysis and substitution reactions.

  • Catalytic applications (e.g., ligand design in coordination chemistry).

  • Biological activity correlations with structural modifications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial properties. Thiophene derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundGram-Positive Activity (%)Gram-Negative Activity (%)
This compound83.3 (S. aureus)64.0 (E. coli)
N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide82.6 (B. subtilis)86.9 (P. aeruginosa)

These results suggest that structural modifications can enhance the compound's efficacy against various bacterial strains, making it a promising candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant properties of this compound are crucial for combating oxidative stress-related diseases. Studies have utilized various assays, such as the ABTS method, to evaluate its antioxidant capacity.

Table 2: Antioxidant Activity Comparison

CompoundInhibition (%)
This compound62.0
Ascorbic AcidReference Value

The compound's inhibition rate indicates that it has a significant potential as an antioxidant, comparable to standard antioxidants like ascorbic acid .

Antitumor Activity

This compound has also been investigated for its antitumor properties. A study highlighted its effectiveness against sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer.

Case Study: Antitumor Efficacy

A lead compound derived from this class demonstrated high in vitro potency against various cancer models, leading to cell death through apoptosis and autophagy mechanisms. The compound showed good pharmacokinetic properties and significantly reduced tumor growth in vivo in mouse models .

Table 3: Antitumor Activity Overview

Cancer TypeCell LineIn Vitro Potency
MelanomaA375High
Pancreatic CancerPanc1Moderate
Chronic Myeloid LeukemiaK562High

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-aminophenyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of materials with specific electronic characteristics, such as organic semiconductors.

Biological Activity

N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, structural properties, and biological evaluations based on diverse sources.

Synthesis and Structural Properties

The synthesis of this compound typically involves a multi-step process. The initial step often includes the activation of 2-(thiophen-2-yl)acetic acid, followed by acylation with 2-aminophenyl derivatives. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray diffraction are employed to confirm the structure of the synthesized compound.

Table 1: Synthesis Overview

StepReactionConditions
1Activation of 2-(thiophen-2-yl)acetic acidConversion to acyl chloride using thionyl chloride
2Acylation with 2-aminophenylReaction in THF with triethylamine

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits moderate antioxidant activity. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is commonly used to evaluate this property, indicating its potential to scavenge free radicals effectively .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various microbial strains, including both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against yeast strains such as Candida glabrata and Candida krusei. The microdilution method was employed to assess the Minimum Inhibitory Concentration (MIC), revealing promising results against resistant strains .

Table 2: Antimicrobial Activity Results

Microbial StrainActivity (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida glabrata16

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that it induces cell death through mechanisms involving apoptosis and autophagy. For instance, in vitro assays on melanoma and pancreatic cancer cell lines have shown significant cytotoxic effects .

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)
A375 (Melanoma)10
PANC-1 (Pancreatic Cancer)15

Case Studies and Research Findings

  • Antioxidant Study : A study focused on the antioxidant properties of the compound utilized the ABTS assay, confirming its ability to reduce oxidative stress markers in vitro. This suggests a protective role against oxidative damage in biological systems .
  • Antimicrobial Evaluation : Research highlighted the compound's effectiveness against multi-drug-resistant bacterial strains, emphasizing its potential as a lead compound for developing new antibiotics targeting unique bacterial processes .
  • Cancer Research : Investigations into its anticancer properties revealed that this compound could significantly inhibit tumor growth in vivo. The findings showed that it reduced tumor size in xenograft models, supporting its further development as a therapeutic agent for cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-aminophenyl)-2-(thiophen-2-yl)acetamide?

The compound is typically synthesized via condensation reactions. For example, a protocol involves reacting ethyl 2-(thiophen-2-yl)acetate with 1,2-diaminobenzene in dry dichloromethane (DCM), using lutidine as a base and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent at room temperature. This method ensures mild conditions and avoids side reactions, yielding the target compound in moderate to high purity . Microwave-assisted synthesis has also been explored for analogous acetamide derivatives, reducing reaction times and improving efficiency .

Q. How is the structural integrity of this compound validated experimentally?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and the amide NH (δ ~8.5 ppm). The carbonyl (C=O) resonance appears at ~168–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650–1680 cm⁻¹) and N-H (amide II band, ~1540–1560 cm⁻¹) confirm the acetamide backbone .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?

DFT calculations, such as those based on the Colle-Salvetti correlation-energy functional, model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These analyses predict nucleophilic/electrophilic sites and charge-transfer interactions, aiding in understanding binding mechanisms with biological targets (e.g., enzymes or DNA). Validation against experimental UV-Vis or cyclic voltammetry data strengthens computational predictions .

Q. What strategies resolve structural ambiguities in crystallographic studies of thiophene-containing acetamides?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. For example, the title compound’s derivatives often exhibit planar acetamide moieties and dihedral angles between thiophene and phenyl rings. Discrepancies between computational (DFT-optimized) and experimental geometries can arise from crystal packing effects, requiring iterative refinement of hydrogen bonding and van der Waals interactions .

Q. How are in vitro antitubercular activities of this compound derivatives assessed?

The agar proportion method is widely used. Compounds are tested against Mycobacterium tuberculosis H37Rv strains, with minimum inhibitory concentrations (MICs) determined by comparing growth inhibition to controls (e.g., isoniazid). Structural analogs, such as N-(benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamide derivatives, have shown MIC values ≤6.25 µg/mL, highlighting the role of the thiophene ring in enhancing membrane permeability .

Q. How are structure-activity relationship (SAR) studies designed for optimizing pharmacological activity?

Systematic modifications include:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate lipophilicity and binding affinity .
  • Bioisosteric Replacement : Replacing thiophene with furan or pyridine to assess steric and electronic effects .
  • Pharmacophore Mapping : Identifying critical interactions (e.g., hydrogen bonding with the amide group) via molecular docking against targets like histone deacetylases (HDACs) or kinase enzymes .

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